molecular formula C10H12N2 B12890669 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12890669
M. Wt: 160.22 g/mol
InChI Key: XQCKFFZEELQCAV-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring with a methyl-substituted phenyl group (m-tolyl) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of m-tolyl hydrazine with an α,β-unsaturated ketone under acidic or basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(3-methylphenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-4,7,11H,5-6H2,1H3

InChI Key

XQCKFFZEELQCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNCC2

Origin of Product

United States

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